

# Chemical structure and properties of octahydroaminoacridine succinate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Octahydroaminoacridine succinate

Cat. No.: B609708 Get Quote

# An In-Depth Technical Guide to Octahydroaminoacridine Succinate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Octahydroaminoacridine succinate, a potent cholinesterase inhibitor, has emerged as a significant molecule of interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease. As a tacrine analog, it demonstrates robust inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic pathways implicated in cognitive function.[1] Clinical investigations have explored its efficacy and safety profile in ameliorating symptoms of mild-to-moderate Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of octahydroaminoacridine succinate. It details available experimental protocols for its synthesis and analysis, and explores its primary mechanism of action as well as other potential signaling pathways, offering a valuable resource for researchers in drug discovery and development.

# **Chemical Structure and Properties**

**Octahydroaminoacridine succinate** (CAS RN: 866245-79-6) is the succinate salt of 1,2,3,4,5,6,7,8-octahydroacridin-9-amine. The core structure is a fully hydrogenated tricyclic







acridine ring system with an amino group at the 9-position.

#### Chemical Structure:

Octahydroaminoacridine (Base)

• IUPAC Name: 1,2,3,4,5,6,7,8-octahydroacridin-9-amine

Molecular Formula: C13H18N2

Succinate Salt

Molecular Formula: C17H24N2O4

While a definitive crystal structure of the succinate salt is not publicly available, the structure of the base molecule is well-defined. The succinate salt is formed through an acid-base reaction between the amino group of the octahydroaminoacridine and the carboxylic acid groups of succinic acid.

#### Physicochemical Properties:

A comprehensive, experimentally determined set of physicochemical properties for **octahydroaminoacridine succinate** is not readily available in the public domain. However, based on its chemical structure and data for the base molecule, the following properties can be inferred and are presented alongside computed data for the base.



| Property          | Value<br>(Octahydroaminoacridine<br>Succinate)             | Value<br>(Octahydroaminoacridine -<br>Computed) |
|-------------------|------------------------------------------------------------|-------------------------------------------------|
| Molecular Weight  | 320.38 g/mol [1]                                           | 202.30 g/mol                                    |
| Molecular Formula | C17H24N2O4[1]                                              | C13H18N2                                        |
| CAS Number        | 866245-79-6[1]                                             | 13415-07-1                                      |
| Appearance        | White to off-white powder (typical for similar compounds)  | Not specified                                   |
| Solubility        | Expected to be soluble in water and polar organic solvents | Not specified                                   |
| рКа               | Not specified                                              | Not specified                                   |
| Melting Point     | Not specified                                              | Not specified                                   |
| LogP              | Not specified                                              | 2.6                                             |

# Biological Activity and Mechanism of Action Cholinesterase Inhibition

The primary and most well-characterized biological activity of **octahydroaminoacridine succinate** is its potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of several symptomatic treatments for Alzheimer's disease, as the degeneration of cholinergic neurons is a key pathological feature of the disease.

Clinical trials have demonstrated that **octahydroaminoacridine succinate** can lead to a dose-dependent improvement in cognitive function and behavior in patients with mild-to-moderate Alzheimer's disease.[1][2]

## **Potential Modulation of Neuroinflammatory Pathways**



Emerging research has highlighted the role of succinate as a signaling molecule in inflammation. Succinate can be released into the extracellular space and act on the succinate receptor 1 (SUCNR1), a G protein-coupled receptor expressed on various immune cells, including microglia. Activation of SUCNR1 can modulate the inflammatory response. Given that neuroinflammation is a critical component of Alzheimer's disease pathology, the succinate moiety of this compound may contribute to its overall therapeutic effect by modulating microglial activation and the production of inflammatory cytokines. However, direct evidence for this mechanism for **octahydroaminoacridine succinate** is still needed.

Signaling Pathway: Cholinesterase Inhibition



Click to download full resolution via product page

Mechanism of Cholinesterase Inhibition.

# **Experimental Protocols**

Detailed, publicly available experimental protocols for the synthesis and analysis of **octahydroaminoacridine succinate** are limited. The following sections provide generalized procedures based on common organic chemistry techniques and analytical methods for similar compounds.

# Synthesis of Octahydroaminoacridine Succinate

A plausible synthetic route involves a two-step process: the synthesis of the octahydroaminoacridine base followed by salt formation with succinic acid.

Step 1: Synthesis of 1,2,3,4,5,6,7,8-octahydroacridin-9-amine

## Foundational & Exploratory





A common method for the synthesis of similar acridine derivatives involves the condensation of an appropriate aniline derivative with a cyclohexanone derivative, followed by cyclization.

 Materials: 2-aminocyclohexanecarbonitrile, cyclohexanone, strong acid catalyst (e.g., polyphosphoric acid).

#### Procedure:

- A mixture of 2-aminocyclohexanecarbonitrile and cyclohexanone is heated in the presence of a strong acid catalyst.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- The reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).
- The crude product is extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
- The resulting solid is purified by column chromatography or recrystallization to yield 1,2,3,4,5,6,7,8-octahydroacridin-9-amine.

#### Step 2: Formation of the Succinate Salt

 Materials: 1,2,3,4,5,6,7,8-octahydroacridin-9-amine, succinic acid, suitable solvent (e.g., ethanol or acetone).

#### Procedure:

- 1,2,3,4,5,6,7,8-octahydroacridin-9-amine is dissolved in a minimal amount of the chosen solvent.
- A stoichiometric amount of succinic acid, also dissolved in the same solvent, is added dropwise to the amine solution with stirring.





**BENCH** 

- The mixture is stirred at room temperature for a specified period to allow for salt formation,
   which may precipitate out of the solution.
- If precipitation occurs, the solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
- If no precipitate forms, the solvent is slowly evaporated to induce crystallization.

Experimental Workflow: Synthesis





Click to download full resolution via product page

Generalized Synthetic Workflow.



## **Analytical Methods**

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification and purity assessment of **octahydroaminoacridine succinate**. While a specific monograph is not available, a typical reversed-phase HPLC method would be suitable.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an
  organic modifier (e.g., acetonitrile or methanol). An isocratic or gradient elution can be
  developed.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of maximum absorbance for the acridine chromophore (likely in the range of 240-260 nm).
- Quantification: Based on a calibration curve prepared from a certified reference standard of octahydroaminoacridine succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation and confirmation of **octahydroaminoacridine succinate**.

- ¹H NMR: Would show characteristic signals for the protons on the octahydroacridine ring system and the methylene protons of the succinate counterion.
- <sup>13</sup>C NMR: Would provide information on the carbon skeleton of both the acridine derivative and the succinate.
- Solvent: A deuterated solvent in which the compound is soluble (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>).

Mass Spectrometry (MS)



MS is used to determine the molecular weight and fragmentation pattern of the molecule.

- Technique: Electrospray ionization (ESI) is a suitable method for this type of compound.
- Expected Ions: In positive ion mode, the spectrum would show the protonated molecular ion of the octahydroaminoacridine base [M+H]<sup>+</sup>. In negative ion mode, the deprotonated succinate ion would be observed.

## **Future Directions**

Further research is warranted to fully elucidate the therapeutic potential of **octahydroaminoacridine succinate**. Key areas for future investigation include:

- Detailed Pharmacological Profiling: Beyond cholinesterase inhibition, studies should explore
  its effects on other targets relevant to Alzheimer's disease, such as amyloid-beta
  aggregation, tau pathology, and neuroinflammation.
- Succinate Receptor Interaction: Investigating the direct interaction of
   octahydroaminoacridine succinate with SUCNR1 and its downstream signaling effects in
   microglia and other relevant cell types.
- Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary for optimizing dosing regimens and understanding its in vivo behavior.
- Long-term Efficacy and Safety: Further clinical trials are needed to establish the long-term benefits and safety profile of octahydroaminoacridine succinate in a larger patient population.

By continuing to explore these avenues of research, a more complete understanding of the therapeutic potential of **octahydroaminoacridine succinate** for Alzheimer's disease and other neurodegenerative disorders can be achieved.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of a novel acetylcholinesterase inhibitor octohydroaminoacridine in mild-to-moderate Alzheimer's disease: a Phase II multicenter randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Chemical structure and properties of octahydroaminoacridine succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609708#chemical-structure-and-properties-of-octahydroaminoacridine-succinate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com